4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity . The interaction of the compound with its targets could potentially lead to changes at the molecular and cellular levels, contributing to its pharmacological effects.
Biochemical Pathways
Given the wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s therapeutic potential.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity , suggesting that the compound could potentially induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-butoxybenzoic acid and 2-(imidazo[1,2-a]pyridin-2-yl)aniline under acidic conditions. The reaction is often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in controlled environments to ensure purity and consistency. The use of automated reactors and continuous flow systems can optimize the reaction conditions, reduce waste, and improve safety .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide stands out due to its unique butoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-19-13-11-18(12-14-19)24(28)26-21-9-5-4-8-20(21)22-17-27-15-7-6-10-23(27)25-22/h4-15,17H,2-3,16H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSTOLYPKNULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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